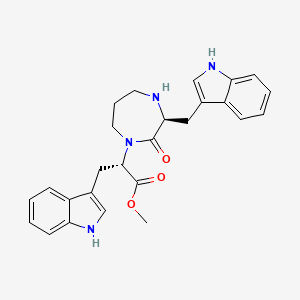
N6-iso-Propyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-iso-Propyladenosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound has a molecular formula of C13H19N5O4 and a molecular weight of 309.32 g/mol .
Vorbereitungsmethoden
The synthesis of N6-iso-Propyladenosine involves the modification of adenosine. One common synthetic route includes the alkylation of adenosine with isopropylamine under specific reaction conditions . Industrial production methods may vary, but they generally involve similar steps with optimized conditions for large-scale synthesis.
Analyse Chemischer Reaktionen
N6-iso-Propyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N6-iso-Propyladenosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: Researchers use it to investigate cellular processes involving nucleosides.
Industry: It is utilized in the development of pharmaceuticals and as a tool in biochemical research.
Wirkmechanismus
N6-iso-Propyladenosine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It acts as an agonist for A3 adenosine receptors, which are involved in various cellular pathways . This interaction leads to the activation of downstream signaling pathways that result in cell cycle arrest and programmed cell death.
Vergleich Mit ähnlichen Verbindungen
N6-iso-Propyladenosine is unique among purine nucleoside analogs due to its specific structure and high affinity for A3 adenosine receptors. Similar compounds include:
Adenosine: The parent compound with broader biological activity.
N6-Methyladenosine: Another nucleoside analog with different receptor affinities and biological effects.
N6-Benzyladenosine: A compound with similar antitumor properties but different receptor targets.
This compound stands out due to its potent and selective action on A3 adenosine receptors, making it a valuable tool in both research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H19N5O4 |
|---|---|
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-(propan-2-ylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O4/c1-6(2)17-11-8-12(15-4-14-11)18(5-16-8)13-10(21)9(20)7(3-19)22-13/h4-7,9-10,13,19-21H,3H2,1-2H3,(H,14,15,17)/t7-,9+,10?,13-/m1/s1 |
InChI-Schlüssel |
LILZBBGKOTULGC-ZIUXOXTBSA-N |
Isomerische SMILES |
CC(C)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CC(C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


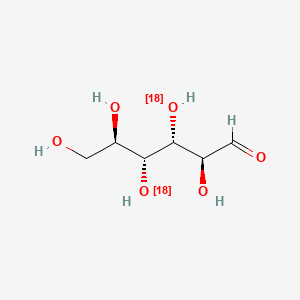
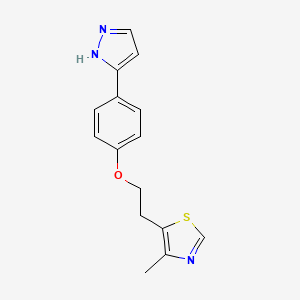

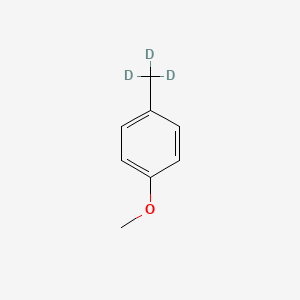
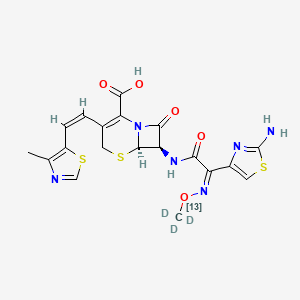
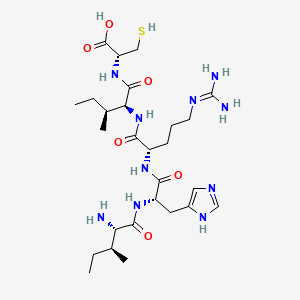
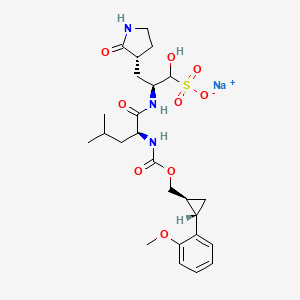




![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)

